molecular formula C9H7IN2 B1511006 4-Iodoisoquinolin-3-amine CAS No. 503089-88-1

4-Iodoisoquinolin-3-amine

Cat. No.: B1511006
CAS No.: 503089-88-1
M. Wt: 270.07 g/mol
InChI Key: DLFHLPVYTLXMSB-UHFFFAOYSA-N
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Description

4-Iodoisoquinolin-3-amine is a heterocyclic aromatic organic compound characterized by the presence of an iodine atom at the 4-position and an amine group at the 3-position of the isoquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodoisoquinolin-3-amine can be synthesized through several synthetic routes. One common method involves the iodination of isoquinolin-3-amine using iodine in the presence of an oxidizing agent such as potassium iodate (KIO3) under acidic conditions. Another approach is the Sandmeyer reaction, where isoquinolin-3-amine is diazotized and then treated with potassium iodide (KI) to introduce the iodine atom.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with precise control over reaction conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are optimized to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Iodoisoquinolin-3-amine undergoes various chemical reactions, including:

  • Oxidation: The iodine atom can be oxidized to form iodoquinone derivatives.

  • Reduction: The compound can be reduced to form 4-iodoisoquinoline.

  • Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles such as alkyl halides and aryl halides are used in substitution reactions.

Major Products Formed:

  • Iodoquinone Derivatives: Resulting from oxidation reactions.

  • 4-Iodoisoquinoline: Resulting from reduction reactions.

  • Substituted Isoquinolines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

4-Iodoisoquinolin-3-amine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Iodoisoquinolin-3-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include interactions with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

4-Iodoisoquinolin-3-amine is similar to other isoquinoline derivatives, such as 3-iodoisoquinoline and 4-aminobenzene. its unique combination of iodine and amine groups gives it distinct chemical properties and potential applications. Unlike other isoquinolines, this compound can undergo specific reactions due to the presence of the iodine atom, making it a valuable compound in various research fields.

Properties

IUPAC Name

4-iodoisoquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2/c10-8-7-4-2-1-3-6(7)5-12-9(8)11/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFHLPVYTLXMSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=C2I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90741637
Record name 4-Iodoisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90741637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503089-88-1
Record name 4-Iodoisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90741637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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